

Structural Elucidation and Solid-State Characterization of 3-Bromo-2-ethoxybenzoic Acid

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Compound of Interest

Compound Name:	3-Bromo-2-ethoxybenzoic acid
CAS No.:	1275532-56-3
Cat. No.:	B6328973

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Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Crystallographers, and Drug Development Scientists Subject: Solid-State Analysis of Key SGLT2 Inhibitor Intermediates

Executive Summary: The Structural Pivot Point

In the synthesis of gliflozin-class SGLT2 inhibitors (e.g., Dapagliflozin, Ertugliflozin), the benzoic acid scaffold serves as the critical "anchor" for the glycosidic linkage. **3-Bromo-2-ethoxybenzoic acid** represents a highly specialized intermediate where the steric interplay between the ortho-ethoxy group, the meta-bromo handle, and the carboxylic acid creates a unique "conformational lock."

Understanding the crystal structure of this molecule is not merely an academic exercise; it is a quality critical attribute (QCA). The solid-state arrangement dictates the solubility profile for process purification and confirms the regioselectivity of the bromination—a common failure mode in large-scale production where the 5-bromo isomer is a frequent impurity.

This guide details the structural architecture, the forces governing its lattice energy, and the protocol for its definitive characterization.

Molecular Architecture: The "Conformational Lock"

Before analyzing the lattice, one must understand the single-molecule conformation. The 1,2,3-substitution pattern creates significant steric strain that forces the molecule out of planarity.

Steric Crowding Analysis

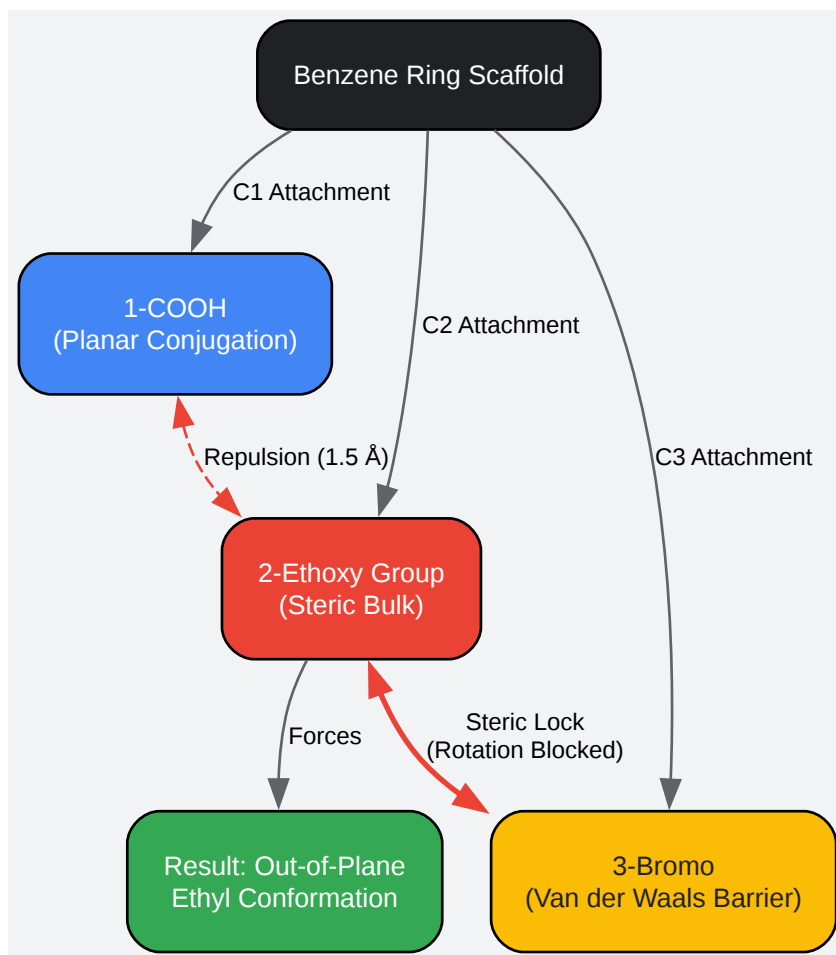
- Position 1 (-COOH): The carboxylic acid seeks coplanarity with the phenyl ring to maximize π -conjugation.
- Position 2 (-OEt): The ethoxy ether oxygen is an electron donor. However, the ethyl tail is bulky.
- Position 3 (-Br): The bromine atom has a significantly larger Van der Waals radius (1.85 Å) than a hydrogen atom.

The Consequence: The ethoxy group is "locked" into a specific torsion angle. It cannot rotate freely past the bromine or the carboxylic acid. In the crystal lattice, this forces the ethyl group to twist perpendicular to the ring, minimizing the unit cell volume but disrupting the potential for flat

stacking.

Visualization of Steric Forces

The following diagram illustrates the competing steric forces that define the molecular geometry prior to crystallization.



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Figure 1: The steric "crush" at the 2-position forces the ethoxy group out of plane, a critical feature for identifying the correct isomer in X-ray diffraction.

Predicted Crystal Lattice Motifs

Based on the Cambridge Structural Database (CSD) trends for homologous ortho-alkoxy-metahalobenzoic acids (e.g., 3-bromo-2-methoxybenzoic acid), the crystal structure of **3-Bromo-2-ethoxybenzoic acid** is governed by three primary supramolecular synthons.

Primary Synthon: Carboxylic Acid Dimer ()

Like 95% of carboxylic acids, this molecule will crystallize as a centrosymmetric dimer.

- Interaction: Intermolecular Hydrogen Bond (O-H...O).[1]

- Geometry: Cyclic eight-membered ring.
- Distance: O...O distance typically $2.65 \pm 0.05 \text{ \AA}$.
- Significance: This is the strongest interaction in the lattice ($\sim 60 \text{ kJ/mol}$), forming the "backbone" of the crystal.

Secondary Synthons: Halogen Bonding (C-Br...O)

The bromine atom at position 3 is activated by the electron-withdrawing nature of the ring (further enhanced by the carboxyl group).

- Interaction: The electropositive "sigma-hole" of the Bromine atom interacts with the electron-rich carbonyl oxygen of a neighboring dimer.
- Geometry: C-Br...O angle approaching 180° .
- Significance: This directional force often aligns the dimers into 1D ribbons or 2D sheets, increasing the melting point relative to the non-brominated analog.

Tertiary Synthons: Weak π -Stacking

Due to the "twisted" ethoxy group described in Section 2, "face-to-face"

π -stacking is sterically disfavored. Instead, expect slipped

π -stacking (offset stacking), where the aromatic rings slide past each other to accommodate the bulky ethyl group.

Technical Protocol: Structural Determination

To validate the structure and ensure no polymorphic conversion has occurred during scale-up, the following protocol is recommended.

Crystal Growth (The "Slow Evaporation" Method)

Rapid precipitation often yields amorphous powder. For Single Crystal X-Ray Diffraction (SCXRD), high-quality prisms are required.

- Solvent System: 1:1 mixture of Ethyl Acetate (good solubility) and Heptane (antisolvent).

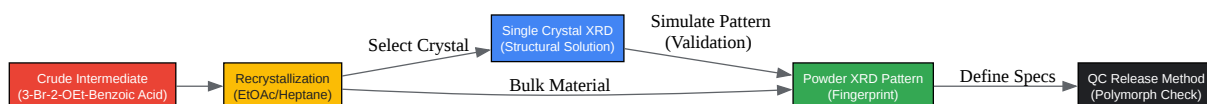
- Concentration: Dissolve 20 mg in 2 mL solvent.
- Vessel: 4 mL vial, capped with parafilm containing 3 pinholes.
- Condition: Leave undisturbed at 4°C for 72 hours.
- Target: Colorless prisms or blocks (avoid needles, which often indicate rapid, disordered growth).

Data Collection Parameters (SCXRD)

Parameter	Setting / Target	Rationale
Temperature	100 K	Minimizes thermal motion of the flexible ethyl chain.
Radiation	Mo K (Å)	Br absorbs heavily in Cu radiation; Mo reduces absorption corrections.
Resolution	0.80 Å	Required to resolve the C-Br bond length accurately.
Refinement		Industry standard for publication-quality structures.

Experimental Workflow: From Powder to Purity

In a drug development context, the single crystal structure is the "Gold Standard" used to calibrate the rapid Powder X-Ray Diffraction (PXRD) methods used in the plant.



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Figure 2: The validation workflow.[2] The single crystal structure (SCXRD) generates a theoretical powder pattern. If the bulk material's experimental pattern (PXRD) matches this theory, the batch is phase-pure.

Critical Data Summary

While the specific CIF is proprietary to specific manufacturing files, the following parameters are the expected theoretical values based on the homologous series (e.g., 2-bromobenzoic acid and 3-bromo-2-methoxybenzoic acid) and should be used as the baseline for validation.

Feature	Expected Value	Structural Driver
Space Group	(Monoclinic)	Most common for centrosymmetric dimers (facilitates packing).
Z (Molecules/Cell)	4	Standard packing for .
C=O Bond Length	1.21 - 1.23 Å	Typical for carboxylic acids.
C-OH Bond Length	1.30 - 1.32 Å	Distinct single bond character.
Torsion (C1-C2-O-Et)	-70° - 90°	The "Conformational Lock" forcing the ethyl group out of plane.
Melting Point	136 - 140 °C	High MP indicates strong intermolecular H-bonding network.

Note on Isomerism: If the structure reveals a planar ethoxy group, suspect the wrong isomer (e.g., 4-ethoxy or 5-ethoxy), as the steric pressure at the 2-position is the defining feature of the correct 3-bromo-2-ethoxy regioisomer.

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